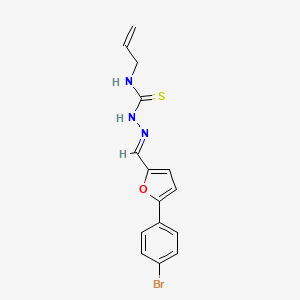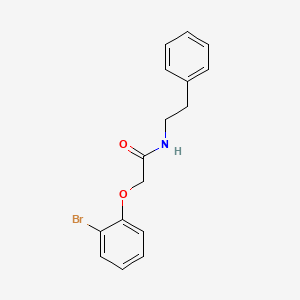![molecular formula C19H21N3O3 B5577317 1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)
1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is part of a broader class of compounds that have been explored for their potential pharmaceutical applications, including their use as antipsychotics and inhibitors of platelet aggregation. Its structure suggests it may interact with biological targets such as dopamine and serotonin receptors, which are critical in various neurological pathways.
Synthesis Analysis
The synthesis of related compounds often involves linking biphenyl moieties with aryl piperazine through a series of chemical reactions. For instance, Bhosale et al. (2014) describe the design and synthesis of derivatives, including a focus on the antipsychotic activity and computational studies that guide the synthesis process (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Molecular Structure Analysis
Hydrogen-bonding patterns and crystal structure analyses provide insight into the molecular configuration of similar compounds. Balderson et al. (2007) studied enaminones, revealing bifurcated intra- and intermolecular hydrogen bonding crucial for understanding the compound's stability and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
Electrochemical synthesis methods have been applied to similar compounds, indicating a route for creating arylthiobenzazoles through oxidation processes. Amani and Nematollahi (2012) discuss such a synthesis, highlighting the role of electrochemically generated p-quinone imine in the reaction mechanism (Amani & Nematollahi, 2012).
Physical Properties Analysis
The kinetics of hydrolysis and degradation in aqueous solutions at varying pH and temperature levels have been extensively studied, with Muszalska (2004) providing detailed insights into the stability and reaction kinetics of a structurally similar compound (Muszalska, 2004).
Chemical Properties Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) techniques have been utilized for the purity evaluation and impurity profiling of related compounds. Thomasberger, Engel, and Feige (1999) detail the separation of byproducts in the synthesis process, indicating the complexity of chemical properties and the necessity for precise analytical methods (Thomasberger, Engel, & Feige, 1999).
Wissenschaftliche Forschungsanwendungen
Conformational and Vibrational Studies
A study by Onawole et al. (2017) utilized computational methods to assess the biochemical properties of a similar arylpiperazine-based compound, focusing on its vibrational spectra and possible molecular docking mechanism as an agonist in the human GABA A receptor. This research highlights the compound's potential for reactivity properties and biodegradability in aqueous solutions, emphasizing its versatile applications in biochemical research (Onawole et al., 2017).
Electrochemical Synthesis
Nematollahi and Amani (2011) presented a facile and environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method highlights the compound's role in the development of novel synthesis approaches, contributing to greener chemistry practices (Nematollahi & Amani, 2011).
Pharmacological Evaluation and Computational Studies
Research by Bhosale et al. (2014) on biphenyl moiety linked with aryl piperazine synthesized various derivatives and evaluated them for antipsychotic activity. This study combined pharmacological evaluation with computational studies, including QSAR and docking studies, to explore the compounds' anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).
Synthesis and Antiallergy Activity
A study by Walsh et al. (1989) synthesized a series of compounds to evaluate their antiallergy activity. This research demonstrates the compound's potential in the development of antiallergic medications, providing a basis for further pharmacological exploration (Walsh et al., 1989).
Antimicrobial and Antifungal Activities
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial and antifungal activities. This study showcases the versatility of the compound in developing new antimicrobial agents, contributing to the fight against infectious diseases (Patel et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-6-4-15(5-7-17)18(23)14-21-9-11-22(12-10-21)19(24)16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONUVQGOGQEDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)
![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)
![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)


![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)
